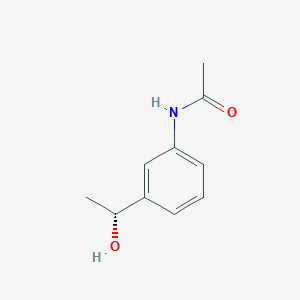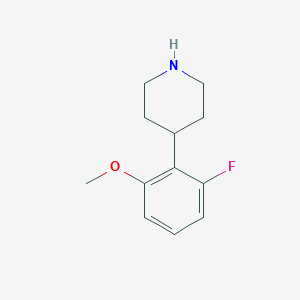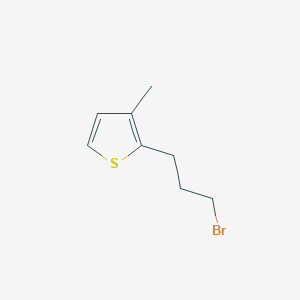
2-(3-Bromopropyl)-3-methylthiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Bromopropyl)-3-methylthiophene is an organic compound that belongs to the class of thiophenes, which are sulfur-containing heterocycles. This compound is characterized by a thiophene ring substituted with a 3-bromopropyl group and a methyl group. Thiophenes are known for their aromatic properties and are widely used in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromopropyl)-3-methylthiophene typically involves the bromination of 3-methylthiophene followed by a nucleophilic substitution reaction. One common method is as follows:
Bromination of 3-Methylthiophene: 3-Methylthiophene is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce a bromine atom at the 2-position.
Nucleophilic Substitution: The resulting 2-bromo-3-methylthiophene is then reacted with 1,3-dibromopropane in the presence of a base such as potassium carbonate to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Bromopropyl)-3-methylthiophene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the 3-bromopropyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to reduce the thiophene ring using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., potassium carbonate) and solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide) in solvents like acetic acid.
Reduction: Reducing agents (e.g., lithium aluminum hydride) in solvents like tetrahydrofuran (THF).
Major Products
Substitution: Products include 2-(3-aminopropyl)-3-methylthiophene, 2-(3-mercaptopropyl)-3-methylthiophene, etc.
Oxidation: Products include this compound sulfoxide and sulfone.
Reduction: Products include 2-(3-propyl)-3-methylthiophene.
Applications De Recherche Scientifique
2-(3-Bromopropyl)-3-methylthiophene has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives and in the study of aromatic substitution reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of materials such as conductive polymers and organic semiconductors.
Mécanisme D'action
The mechanism of action of 2-(3-Bromopropyl)-3-methylthiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom in the 3-bromopropyl group can form covalent bonds with nucleophilic sites in proteins, affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3-Bromopropyl)thiophene: Lacks the methyl group at the 3-position.
3-Methylthiophene: Lacks the 3-bromopropyl group.
2-Bromo-3-methylthiophene: Lacks the propyl chain.
Uniqueness
2-(3-Bromopropyl)-3-methylthiophene is unique due to the presence of both a 3-bromopropyl group and a methyl group on the thiophene ring
Propriétés
Numéro CAS |
165803-44-1 |
|---|---|
Formule moléculaire |
C8H11BrS |
Poids moléculaire |
219.14 g/mol |
Nom IUPAC |
2-(3-bromopropyl)-3-methylthiophene |
InChI |
InChI=1S/C8H11BrS/c1-7-4-6-10-8(7)3-2-5-9/h4,6H,2-3,5H2,1H3 |
Clé InChI |
FTKGTMDYKAYGJD-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC=C1)CCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


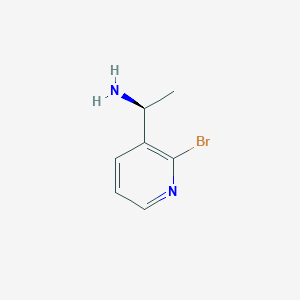
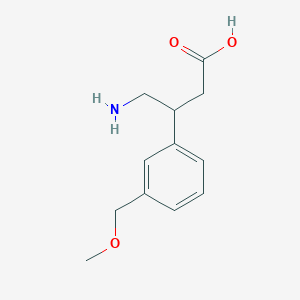
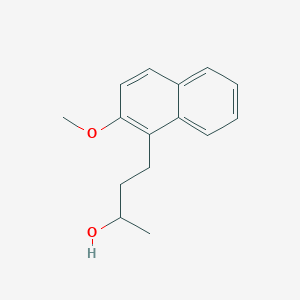


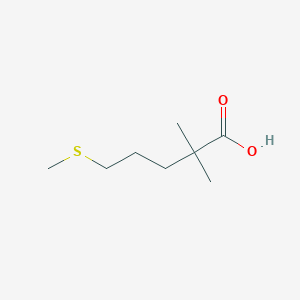
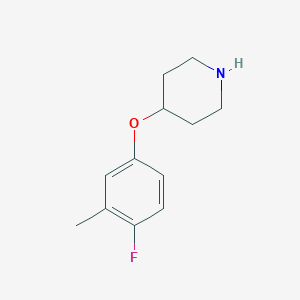
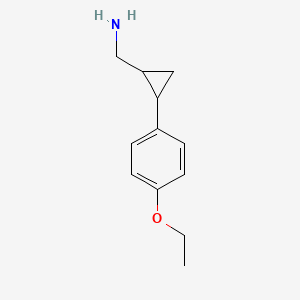
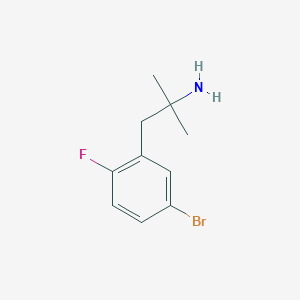
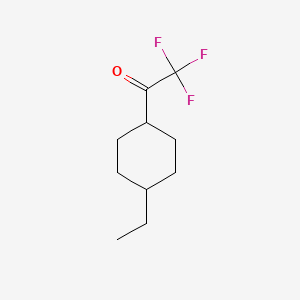
![2-(7-Oxabicyclo[2.2.1]heptan-2-yl)acetaldehyde](/img/structure/B15322516.png)
